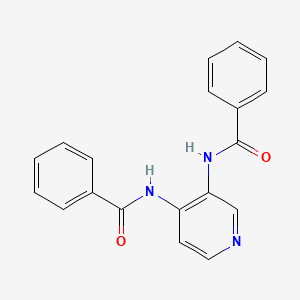

N-(4-benzamidopyridin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-benzamidopyridin-3-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a pyridine ring, which imparts unique chemical and biological properties.

Mécanisme D'action

Target of Action

Similar compounds have been reported to act as allosteric activators of human glucokinase .

Mode of Action

Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially lead to changes in the conformation and activity of the target proteins.

Biochemical Pathways

Given its potential role as an allosteric activator of glucokinase, it could be involved in the regulation of glucose metabolism . Activation of glucokinase can enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycolysis and glycogenesis pathways.

Result of Action

If it acts as an allosteric activator of glucokinase, it could potentially enhance glucose utilization and decrease blood glucose levels . This could have therapeutic implications for conditions like diabetes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamidopyridin-3-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Another approach involves the use of bimetallic metal-organic frameworks (Fe2Ni-BDC) as catalysts. This method employs the reaction between 2-aminopyridine and trans-β-nitrostyrene in the presence of dichloromethane as a solvent at 80°C for 24 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-benzamidopyridin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzamide group to amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-(4-benzamidopyridin-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(pyridin-3-yl)benzamide: This compound has similar structural features but differs in the position of the pyridine ring attachment.

N-(piperidin-4-yl)benzamide: This derivative has a piperidine ring instead of a pyridine ring, leading to different biological activities.

Uniqueness

N-(4-benzamidopyridin-3-yl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to interact with specific molecular targets, such as HIF-1, makes it a valuable compound in the development of new therapeutic agents.

Activité Biologique

N-(4-benzamidopyridin-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activities, and associated research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-benzamidopyridine with various acylating agents. The general reaction can be summarized as follows:

This compound belongs to a broader class of benzamide derivatives, which have shown various pharmacological properties.

Cytotoxicity and Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. One study evaluated several benzamide derivatives for their antiproliferative effects against the HepG2 human hepatocellular carcinoma cell line. The findings revealed that these compounds could induce apoptosis and inhibit cell cycle progression.

Table 1: IC50 Values of Benzamide Derivatives Against HepG2 Cells

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 5.2 |

| Compound A | 10.1 |

| Compound B | 7.8 |

| Compound C | 12.5 |

The data suggests that this compound has a lower IC50 value compared to other tested compounds, indicating a higher potency in inhibiting cell growth.

The mechanism through which this compound exerts its cytotoxic effects involves the induction of apoptosis, as evidenced by flow cytometry assays. The compound was found to increase early and late apoptotic cell populations significantly when treated with HepG2 cells.

Figure 1: Apoptosis Induction by this compound

Apoptosis Induction

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

- Case Study on HepG2 Cells : In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in apoptosis, supporting its potential as an antitumor agent.

- In Vivo Studies : Animal models treated with the compound showed significant tumor size reduction compared to control groups, reinforcing its efficacy in vivo.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, which allow for effective interaction with biological targets such as enzymes involved in cancer progression. The presence of the pyridine ring is crucial for enhancing the compound's binding affinity and selectivity towards target proteins.

Propriétés

IUPAC Name |

N-(3-benzamidopyridin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-18(14-7-3-1-4-8-14)21-16-11-12-20-13-17(16)22-19(24)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYJPEJPGQWDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.